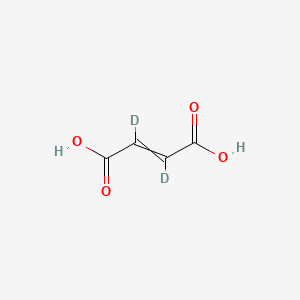

2-Butenedioic acid-d2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4O4 |

|---|---|

Molecular Weight |

118.08 g/mol |

IUPAC Name |

2,3-dideuteriobut-2-enedioic acid |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/i1D,2D |

InChI Key |

VZCYOOQTPOCHFL-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)O)C(=O)O |

Canonical SMILES |

C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butenedioic Acid D2

Strategies for Regiospecific Deuterium (B1214612) Incorporation

Regiospecificity is paramount in the synthesis of 2-butenedioic acid-d2 to ensure the deuterium labels are located exclusively at the olefinic positions (C2 and C3). The choice of synthetic strategy depends on factors such as the desired stereochemistry (cis or trans) and the availability of deuterated starting materials.

One of the most direct methods for synthesizing this compound is the catalytic addition of deuterium gas (D2) across the C=C double bond of a suitable precursor. This approach can be finely controlled through the selection of appropriate catalysts and reaction conditions. The primary precursors for this method are the non-deuterated isomers of 2-butenedioic acid, maleic acid (cis) and fumaric acid (trans), or their corresponding esters.

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a prominent example used for the deuteration of alkenes. wikipedia.orgbyjus.com The mechanism involves the oxidative addition of D₂ to the rhodium center, followed by coordination of the alkene and subsequent insertion steps. wikipedia.org

The key advantage of homogeneous catalysts like Wilkinson's is the high degree of stereochemical control. The deuteration occurs via a syn-addition, meaning both deuterium atoms are delivered to the same face of the double bond. adichemistry.com This stereospecificity is critical when synthesizing specific diastereomers of the deuterated product (succinic acid-d2), which is the result of the deuteration. For instance, the deuteration of maleic acid with D₂ using Wilkinson's catalyst yields the meso-2,3-dideuteriosuccinic acid, whereas fumaric acid yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dideuteriosuccinic acid. adichemistry.com

Table 1: Homogeneous Catalysis for Deuteration of 2-Butenedioic Acid Precursors This is an interactive data table. You can sort and filter the data by clicking on the headers.

| Precursor | Catalyst | Deuterium Source | Key Feature | Product of Full Reduction |

|---|---|---|---|---|

| Maleic Acid | Wilkinson's Catalyst | D₂ Gas | Stereospecific syn-addition | meso-2,3-dideuteriosuccinic acid |

Heterogeneous catalysts, typically a noble metal supported on a solid substrate, are widely used in deuteration reactions due to their ease of separation and handling. Palladium on carbon (Pd/C) is a common and effective catalyst for the deuteration of maleic and fumaric acids. The reaction involves the adsorption of the unsaturated acid and deuterium gas onto the palladium surface, where the addition reaction takes place.

Similar to homogeneous catalysis, deuteration with heterogeneous catalysts like Pd/C generally proceeds via syn-addition of two deuterium atoms across the double bond. However, side reactions such as H-D exchange with the solvent or with the acidic protons of the carboxylic acid groups can occur on the catalyst surface, potentially leading to over-deuteration or scrambling of the deuterium label. The choice of solvent can significantly influence the isotopic distribution of the final product.

An alternative to direct deuteration with D₂ gas is to construct the this compound molecule from smaller components that already contain deuterium. This approach can offer excellent control over the location of the deuterium labels.

Deuterated solvents can serve as the primary source of deuterium in catalytic reactions. In catalytic transfer deuteration, a molecule like deuterated formic acid (DCOOH) or isopropanol-d₈ can transfer deuterium to the substrate in the presence of a catalyst, such as Pd/C. rsc.org This method avoids the need for high-pressure D₂ gas.

When using deuterated protic solvents like D₂O in conjunction with H₂ gas and a heterogeneous catalyst (e.g., Pd/C), H-D exchange can occur on the catalyst surface. doi.org This exchange can lead to the incorporation of deuterium from the solvent into the substrate. It is important to note that under certain conditions, such as acid-catalyzed isomerization in D₂O, the exchange may be limited to the acidic carboxyl protons, with no deuterium being incorporated into the C-H bonds of the double bond. This highlights the necessity of carefully selecting reaction conditions to achieve the desired regiospecificity.

Table 2: Deuterium Incorporation from Solvents/Reagents This is an interactive data table. You can sort and filter the data by clicking on the headers.

| Method | Catalyst | Deuterium Source | Substrate | Remarks |

|---|---|---|---|---|

| Catalytic Transfer Deuteration | Pd/C | DCOOH | Maleic Acid | Formyl deuterium is transferred to the C=C bond. rsc.org |

| H-D Exchange | Pd/C | D₂O (solvent), H₂ (gas) | Maleic Acid | H-D exchange on the catalyst surface can incorporate deuterium from the solvent. doi.org |

The most controlled method for synthesizing this compound involves using a precursor molecule where the deuterium atoms are already in place. A logical precursor is acetylenedicarboxylic acid-d2 (HOOC-C≡C-COOH where the carboxylic protons are deuterons) or more strategically, a precursor that leads to C-D bonds.

A viable synthetic route starts with α,β-dibromosuccinic acid, which can be dehydrobrominated using potassium hydroxide (B78521) to yield acetylenedicarboxylic acid. orgsyn.orgwikipedia.org By starting with a deuterated version of dibromosuccinic acid, one could potentially synthesize deuterated acetylenedicarboxylic acid.

A more direct and common strategy involves the partial reduction of acetylenedicarboxylic acid. By using a catalyst that favors syn-addition, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), and D₂ gas, acetylenedicarboxylic acid can be selectively reduced to (Z)-2-butenedioic-2,3-d2 acid (maleic acid-d2). This method offers excellent control over both the location and the stereochemistry of the incorporated deuterium atoms.

Isotopic Exchange Reactions in Deuterated Media

Isotopic exchange in deuterated media, such as deuterium oxide (D₂O), is a primary strategy for the synthesis of deuterated organic molecules. This process involves the substitution of hydrogen atoms with deuterium atoms on the target molecule. For 2-butenedioic acid, this targets the two vinylic hydrogens to produce this compound. The effectiveness of this exchange is highly dependent on the reaction conditions and the lability of the C-H bonds.

Acid-Catalyzed Deuterium Exchange Methods

Acid-catalyzed H/D exchange is a common technique for deuterating molecules. The mechanism typically involves the protonation (or deuteration) of the substrate to form a carbocation intermediate, which can then eliminate a proton (or deuteron), leading to isotopic exchange. In the context of 2-butenedioic acid (in its cis- or trans- isomers, maleic or fumaric acid), the focus is on the exchange of the vinylic hydrogens.

However, research into the acid-catalyzed isomerization of maleic acid to fumaric acid in a deuterated medium has shown this method to be ineffective for deuterating the vinylic C-H bonds. A key study conducted by Horrex in 1937 investigated this specific reaction.

Research Findings: In the experiment, maleic acid was isomerized to fumaric acid using hydrochloric acid (HCl) as a catalyst in heavy water (D₂O). The resulting fumaric acid was analyzed for deuterium content. The findings conclusively showed that deuterium was not incorporated into the non-labile C-H positions of the double bond. rsc.org The only exchange observed was at the carboxylic acid functional groups (-COOH), which is an expected and rapid exchange for any carboxylic acid dissolved in D₂O. rsc.org This indicates that the mechanism of acid-catalyzed isomerization does not involve a step that would allow for the exchange of the vinylic hydrogens with deuterium from the solvent. rsc.org

| Parameter | Conditions / Results | Reference |

| Substrate | Maleic Acid | rsc.org |

| Solvent | Heavy Water (D₂O) | rsc.org |

| Catalyst | Hydrochloric Acid (HCl) | rsc.org |

| Product | Fumaric Acid | rsc.org |

| Deuterium Incorporation | No exchange at the vinylic C-H bonds; exchange occurred only at the carboxylic acid -OH groups. | rsc.org |

| This interactive table summarizes the key findings from the 1937 Horrex study on acid-catalyzed isomerization in a deuterated medium. |

Base-Catalyzed Deuterium Exchange Methods

Base-catalyzed deuterium exchange typically proceeds via the deprotonation of a carbon atom to form a carbanion intermediate. This carbanion can then be deuterated by the solvent (e.g., D₂O). The feasibility of this reaction depends on the acidity of the C-H bond being targeted for exchange.

For 2-butenedioic acid, the vinylic C-H bonds are not sufficiently acidic to be deprotonated by common bases. nih.gov The pKa of vinylic protons is generally very high (around 44), making them resistant to abstraction unless activated by strongly electron-withdrawing groups. The carboxylic acid groups in maleic and fumaric acid are electron-withdrawing, but this effect is often insufficient to render the vinylic protons labile enough for simple base-catalyzed exchange.

Therefore, direct H/D exchange at the vinylic positions of 2-butenedioic acid using conventional bases like sodium deuteroxide (NaOD) in D₂O is generally not a viable synthetic route. nih.govlibretexts.org Achieving such a transformation often requires more advanced approaches, such as the use of organometallic or transition-metal catalysts, which can activate C-H bonds through different mechanistic pathways. acs.org

Hydrothermal Deuteration Techniques

Hydrothermal deuteration involves the use of deuterated water (D₂O) at elevated temperatures (typically 150-250°C) and pressures to facilitate H/D exchange. These conditions can promote the exchange of otherwise non-labile C-H bonds without the need for strong acids, bases, or metal catalysts. chula.ac.th

This method holds more promise for the synthesis of this compound compared to standard acid or base catalysis. The high temperature provides the necessary activation energy for the C-H bond cleavage and formation. Research on the non-catalytic isomerization of maleic acid to fumaric acid under hydrothermal conditions demonstrates that the molecule is stable enough to withstand the required temperatures. nih.govacs.org A study investigating the isomerization of maleic-d2 acid under high pressure and temperature further suggests that deuterated variants can be synthesized and are subjects of such high-energy studies. strath.ac.uk

The general conditions for hydrothermal deuteration can be adapted for this synthesis, as shown in the table below.

| Parameter | Typical Range | Rationale |

| Reactant | Maleic Acid or Fumaric Acid | Starting material for deuteration. |

| Solvent | Deuterium Oxide (D₂O) | Deuterium source. |

| Temperature | 180 - 250 °C | Provides activation energy for C-H bond cleavage. |

| Pressure | Autogenous (generated by heating in a sealed vessel) | Maintains liquid phase of D₂O. |

| Catalyst | None (typically) | The high temperature drives the exchange. |

| This interactive table outlines typical conditions for hydrothermal deuteration reactions applicable to organic acids. |

The efficiency of exchange would likely depend on reaction time and temperature, with higher temperatures potentially leading to greater deuterium incorporation but also risking decomposition.

Purification and Isolation Protocols for High Isotopic Purity

After synthesis, isolating this compound with high chemical and isotopic purity is crucial. The primary impurities may include the starting non-deuterated material, partially deuterated species, and isomers (i.e., cis- and trans-isomers).

Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, analysis, and purification of this compound. Reversed-phase HPLC is particularly effective for separating geometric isomers like maleic and fumaric acid, and it can also separate the deuterated product from other impurities.

Research Findings: Multiple studies have established robust HPLC methods for the separation of fumaric acid from maleic acid and other organic acids. These methods can be directly applied to the purification and analysis of the deuterated analogue. A common approach involves using a C18 column with an acidic aqueous mobile phase. researchgate.netresearchgate.net The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and sharper peaks.

| Parameter | Typical Conditions | Reference |

| Stationary Phase | Reversed-Phase C18 (e.g., µ-Bondapak C18) | researchgate.net |

| Mobile Phase | 0.5% Acetic Acid in Water | researchgate.net |

| Detection | UV at 240-250 nm | researchgate.netsielc.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Separation Factor | 1.55 (between malic and fumaric acid) | researchgate.net |

| This interactive table presents typical HPLC conditions for the analysis and purification of fumaric acid, applicable to its deuterated form. |

Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, can also provide excellent separation of these organic acids. sielc.com

Recrystallization and Other Solid-Phase Purification Methods

Recrystallization is a highly effective and widely used method for purifying fumaric acid, and by extension, this compound (trans-isomer). This technique exploits the significant difference in solubility between fumaric acid and its common impurities, particularly maleic acid, in water. Fumaric acid has very low solubility in cold water, while maleic acid is very soluble. mtak.hu

Research Findings: The purification protocol generally involves dissolving the crude deuterated product in hot water or a hot dilute acid (like 1 N HCl), where fumaric acid has higher solubility. researchgate.netgoogle.com The solution can be treated with activated charcoal to adsorb colored impurities. researchgate.net Upon slow cooling, the less soluble this compound crystallizes out, leaving the more soluble maleic acid-d2 and other impurities in the mother liquor. The purified crystals can then be collected by filtration, washed with cold solvent, and dried.

| Solvent/System | Procedure | Reference |

| Hot 1 N Hydrochloric Acid | Dissolve crude product in hot 1 N HCl, cool to recrystallize, and dry at 100 °C. | researchgate.net |

| Water | Dissolve in boiling water, optionally treat with activated charcoal, cool slowly to crystallize, filter, and wash. | mtak.hugoogle.com |

| Aqueous NaOH / HCl | Dissolve crude acid in aqueous NaOH to form the soluble sodium salt, filter, then re-acidify with HCl to precipitate pure fumaric acid. | google.com |

| This interactive table summarizes various recrystallization methods for the purification of fumaric acid. |

This process can be repeated to achieve very high levels of chemical and isotopic purity.

Optimization of Reaction Conditions for Isotopic Enrichment and Stereochemical Control

The successful synthesis of this compound with high isotopic purity and the desired stereochemistry hinges on the careful optimization of several reaction parameters. These include the choice of catalysts and reagents, as well as the operational temperature and pressure.

The selection of an appropriate catalyst is the most critical factor in controlling the stereochemical outcome of the deuteration of acetylenedicarboxylic acid or its esters. Different catalyst systems can selectively produce either the cis (Z) or trans (E) isomer.

For the synthesis of the cis-isomer (maleic acid-d2), a Lindlar catalyst is the reagent of choice. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in This heterogeneous catalyst consists of palladium deposited on calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.orglscollege.ac.in The poisoning deactivates the most active sites on the palladium surface, which prevents the over-reduction of the alkyne to the fully saturated alkane and, crucially, facilitates the syn-addition of deuterium to the alkyne. This syn-addition results in the formation of the cis-alkene. wikipedia.orgmasterorganicchemistry.com For example, the hydrogenation of acetylenedicarboxylic acid using a Lindlar catalyst stereospecifically yields maleic acid. wikipedia.orglscollege.ac.in

The deuterium source for this reaction is typically deuterium gas (D2). The efficiency of deuterium incorporation is generally high, provided that the reaction is carried out in an atmosphere of high-purity D2 gas and the solvent is aprotic and anhydrous to prevent H/D exchange.

For the synthesis of the trans-isomer (fumaric acid-d2), a different approach is required. While direct anti-addition of deuterium across an alkyne is less common with heterogeneous catalysts, dissolving metal reductions, such as using sodium in liquid ammonia (B1221849) with a deuterium source, can produce trans-alkenes. However, for catalytic routes, certain palladium complexes in combination with specific reagents can promote the formation of the trans product. For instance, a combination of hexamethyldisilane (B74624) and deuterium oxide in the presence of a palladium catalyst has been shown to selectively produce (E)-1,2-dideuterioalkenes from the corresponding (Z)-isomers, suggesting a pathway to the trans product through isomerization.

The table below summarizes the influence of different catalyst systems on the stereochemical outcome of the deuteration of an alkyne precursor to this compound.

| Catalyst System | Deuterium Source | Primary Product Stereochemistry | Isotopic Purity (%) | Reference |

| Pd/CaCO3 (Lindlar) | D2 gas | cis (Maleic acid-d2) | >95 | wikipedia.orglscollege.ac.in |

| Pd/BaSO4 with quinoline | D2 gas | cis (Maleic acid-d2) | >95 | masterorganicchemistry.com |

| Ru-hydride complex | D2 gas | trans (Fumaric acid-d2) | High | acs.org |

| Pd complex with (Me3Si)2/D2O | (Me3Si)2/D2O | trans (Fumaric acid-d2) | High | rsc.org |

Temperature Effects:

The temperature at which the deuteration reaction is carried out can affect both the reaction rate and the selectivity. Generally, lower temperatures are favored to enhance the selectivity of the partial reduction and to minimize side reactions, such as over-reduction to the corresponding alkane. In the context of isotopic enrichment, lower temperatures can also be beneficial. At lower temperatures, the kinetic isotope effect is more pronounced, which can influence the relative rates of competing reaction pathways. However, very low temperatures may lead to impractically slow reaction rates. Therefore, an optimal temperature must be determined experimentally to balance reaction rate and selectivity. For instance, in the hydrogenation of maleic acid, temperatures are typically kept moderate to prevent isomerization to fumaric acid and the formation of byproducts. While specific data for the deuteration of acetylenedicarboxylic acid is limited, studies on related systems show that temperature can influence the degree of isotopic scrambling and the stability of the catalyst.

Pressure Effects:

The pressure of the deuterium gas is another important variable, particularly in reactions employing D2 as the deuterium source. Higher pressures of D2 generally lead to faster reaction rates by increasing the concentration of dissolved deuterium. However, excessively high pressures can promote over-reduction to the alkane, thereby decreasing the yield of the desired deuterated alkene. Therefore, the pressure must be carefully controlled to achieve a high conversion of the alkyne while maintaining high selectivity for the alkene. For the synthesis of this compound, a pressure of deuterium gas slightly above atmospheric pressure is often sufficient when using a highly active catalyst like Lindlar's. The optimal pressure will depend on the specific catalyst, substrate, and solvent system being used. Studies on the effects of hydrostatic pressure on enzymatic reactions involving deuterium transfer have shown that pressure can influence the kinetic isotope effect, suggesting that pressure can be a tool to probe reaction mechanisms, though its practical application in optimizing synthetic deuteration is less explored. nih.gov

The following table provides a hypothetical illustration of how temperature and pressure could be optimized for the deuteration of dimethyl acetylenedicarboxylate (B1228247) using a Lindlar catalyst, based on general principles of catalytic hydrogenation.

| Temperature (°C) | D2 Pressure (atm) | Conversion (%) | Selectivity for cis-alkene (%) | Isotopic Enrichment (%) |

| 25 | 1 | 98 | 99 | 97 |

| 25 | 5 | 100 | 95 | 96 |

| 50 | 1 | 100 | 97 | 95 |

| 50 | 5 | 100 | 90 | 94 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butenedioic Acid D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds such as 2-Butenedioic acid-d2, NMR is indispensable for confirming the success and site-specificity of deuteration.

Proton (¹H) NMR spectroscopy directly detects hydrogen-1 nuclei. In a fully deuterated sample of this compound, the characteristic singlet peak corresponding to the vinyl protons (H-2 and H-3) of standard fumaric acid, typically observed around 6.5 ppm, would be absent. hmdb.ca The disappearance of this signal is the primary and most straightforward confirmation of successful deuteration at these positions. youtube.com

However, isotopic labeling is often not 100% complete. ucla.edu Therefore, the ¹H NMR spectrum is crucial for quantifying the degree of deuteration by analyzing the signals from any residual, non-deuterated compound. ucla.edu A very small singlet may be observed at the chemical shift of the vinyl protons, and the integration of this peak relative to an internal standard allows for the calculation of the percentage of isotopic purity. Furthermore, if the sample contains mono-deuterated species (HOOC-CH=CD-COOH), a pair of doublets would be expected due to proton-deuterium coupling, though this is often unresolved.

Table 1: Comparison of ¹H NMR Data for Fumaric Acid and Expected Data for this compound

| Compound | Functional Group | Expected Chemical Shift (δ) in D₂O | Expected Multiplicity | Notes |

| Fumaric Acid | Olefinic C-H | ~6.5 ppm hmdb.ca | Singlet | Signal integrates to 2 protons. |

| This compound | Olefinic C-D | Not observed | - | The absence of the ~6.5 ppm signal confirms deuteration. youtube.com |

| This compound | Residual Olefinic C-H | ~6.5 ppm | Singlet | A small residual signal may be present depending on isotopic purity. ucla.edu |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information on the carbon framework of a molecule. The substitution of a proton with a deuteron (B1233211) induces noticeable changes in the ¹³C NMR spectrum, known as deuterium-induced isotope effects (DIEs). nih.gov These effects are a powerful tool for confirming the location of the deuterium (B1214612) label.

In the spectrum of unlabeled fumaric acid, two signals are typically observed: one for the carboxyl carbons (~170-177 ppm) and one for the olefinic carbons (~135-138 ppm). hmdb.cahmdb.ca Upon deuteration at the C-2 and C-3 positions, the following changes are expected:

One-Bond Isotope Shift (¹ΔC): The signal for the olefinic carbons (C-2 and C-3) will experience an upfield shift (to a lower ppm value). nih.gov This is a direct result of the C-D bond being slightly shorter and having a lower zero-point vibrational energy than a C-H bond.

Splitting Pattern: Due to coupling with the spin-1 deuterium nucleus, the signal for the deuterated carbons will appear as a 1:1:1 triplet, governed by the 2nI+1 rule where n=1 and I=1. blogspot.com

Two-Bond Isotope Shift (²ΔC): The carboxyl carbons (C-1 and C-4) are two bonds away from the site of deuteration. They will also experience a small, but measurable, upfield shift. nih.govnih.gov

These predictable shifts and changes in multiplicity in the ¹³C spectrum provide definitive evidence for the site-specific incorporation of deuterium onto the olefinic carbons. rsc.org

Table 2: Expected ¹³C NMR Spectroscopic Data and Deuterium-Induced Effects for this compound

| Carbon Position | Typical Chemical Shift (δ) in Fumaric Acid | Expected Multiplicity in this compound | Expected Isotope Shift (ΔC) |

| C-1, C-4 (Carboxyl) | ~171 ppm hmdb.ca | Singlet | Small upfield shift (²ΔC) nih.gov |

| C-2, C-3 (Olefinic) | ~135 ppm hmdb.ca | 1:1:1 Triplet blogspot.com | Significant upfield shift (¹ΔC) nih.gov |

While ¹H and ¹³C NMR provide indirect evidence of deuteration, Deuterium (²H) NMR spectroscopy offers direct observation of the deuterium nuclei. wikipedia.org This technique is highly effective for verifying the presence and location of the isotopic label.

A ²H NMR spectrum of this compound would exhibit a single peak in the chemical shift region corresponding to the olefinic protons of the unlabeled analogue (~6.5 ppm). wikipedia.org The observation of this signal provides unambiguous confirmation that deuteration has occurred at the C-2 and C-3 positions. The chemical shift range in ²H NMR is similar to that in ¹H NMR, making spectral interpretation straightforward. This method is particularly powerful as it is insensitive to any non-deuterated starting material, focusing solely on the labeled molecules. The natural abundance of deuterium is very low (0.016%), so a strong signal is only obtained when the compound has been intentionally enriched. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Shifts

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies, offering further confirmation of isotopic labeling. wikipedia.org

The frequency of a vibrational mode is primarily dependent on the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice as massive as hydrogen, any vibrational mode involving the movement of this atom will be significantly affected.

In this compound, the most pronounced changes are observed for the modes involving the olefinic C-H bonds:

C-H Stretching (νC-H): In standard fumaric acid, the olefinic C-H stretch appears in the IR and Raman spectra around 3100-3000 cm⁻¹. Upon deuteration, this band is replaced by a C-D stretching vibration (νC-D) at a significantly lower frequency, typically around 2250 cm⁻¹. nih.govresearchgate.net

C-H Bending (δC-H and γC-H): The in-plane and out-of-plane bending vibrations of the C-H bond also shift to lower wavenumbers upon deuteration. For instance, the strong out-of-plane C-H bend in fumaric acid near 985 cm⁻¹ is expected to shift to a lower frequency for the C-D bond.

These shifts provide a clear spectral signature confirming the replacement of hydrogen with deuterium. researchgate.net

Table 3: Comparison of Key Vibrational Frequencies for Fumaric Acid and Expected Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Fumaric Acid | Expected Wavenumber (cm⁻¹) in this compound |

| O-H Stretch | 3300-2500 (broad) | 3300-2500 (broad) |

| C-H Stretch (Olefinic) | ~3050 | Not observed |

| C-D Stretch (Olefinic) | Not applicable | ~2250 nih.gov |

| C=O Stretch | ~1700 | ~1700 |

| C=C Stretch | ~1650 | ~1630 (slight shift) |

| C-H Bend (out-of-plane) | ~985 | Lower frequency (e.g., ~750-850) |

The collective data from NMR and vibrational spectroscopy provides a comprehensive picture of the structure of this compound. Fumaric acid possesses a centrosymmetric structure (C₂h point group) due to the trans configuration of its carboxylic acid groups. This high degree of symmetry influences its spectroscopic properties.

Confirmation of Isotopic Distribution: The absence of the olefinic proton signal in ¹H NMR, the specific upfield shifts and triplet multiplicity in ¹³C NMR, and the direct signal in ²H NMR all conclusively map the deuterium isotopes to the C-2 and C-3 positions. The shifts in IR and Raman spectra from C-H to C-D vibrational modes corroborate this finding.

Thus, the combination of advanced spectroscopic techniques provides unambiguous confirmation of both the specific isotopic labeling at the olefinic positions and the preservation of the inherent molecular geometry of the parent compound.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Isotope Distribution

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds such as this compound. It provides critical information regarding the successful incorporation of deuterium, the isotopic purity of the sample, and the distribution of different isotopologues. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS) are particularly powerful for these assessments.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS serves to confirm the incorporation of two deuterium atoms by providing a precise mass measurement that distinguishes the deuterated molecule from its unlabeled counterpart and other potential impurities.

The theoretical monoisotopic mass of unlabeled 2-Butenedioic acid (C₄H₄O₄) is 116.01096 Da. Upon substitution of two protium (B1232500) atoms with deuterium atoms, the resulting this compound (C₄H₂D₂O₄) exhibits a predictable increase in its monoisotopic mass. The ability of HRMS to resolve minute mass differences is crucial, as standard analytical methods like NMR spectroscopy can sometimes fail to differentiate between isotopologues and isotopomers due to signal overlap.

Table 1: Theoretical Exact Mass Comparison

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 2-Butenedioic acid | C₄H₄O₄ | 116.01096 |

| This compound | C₄H₂D₂O₄ | 118.02351 |

This interactive table displays the calculated precise masses for the unlabeled and d2-labeled 2-Butenedioic acid. The difference in mass directly corresponds to the substitution of two protium atoms with two deuterium atoms.

The experimentally determined mass from an HRMS analysis of a synthesized this compound sample would be compared against this theoretical value. A close correlation confirms the successful deuteration and helps establish the elemental formula, thereby verifying the identity of the compound.

IRMS measures the ratio of heavier to lighter isotopes with extremely high precision. For this compound, the analysis would quantify the percentage of molecules that are unlabeled (d0), contain one deuterium atom (d1), and contain two deuterium atoms (d2). This detailed distribution is essential for studies where the precise level of deuterium incorporation is a critical parameter.

Table 2: Hypothetical Isotopic Abundance of a this compound Sample

| Isotopologue | Designation | Relative Abundance (%) |

| C₄H₄O₄ | d0 | 1.5 |

| C₄H₃DO₄ | d1 | 4.5 |

| C₄H₂D₂O₄ | d2 | 94.0 |

This interactive table presents a hypothetical result from an IRMS analysis, indicating a high isotopic enrichment of the desired d2 species, with minor populations of d0 and d1 isotopologues.

X-ray Crystallography for Solid-State Structural Analysis and Hydrogen Bonding Network Perturbations

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. For this compound, this technique can elucidate the precise molecular geometry and, crucially, reveal perturbations in the crystal's hydrogen-bonding network caused by the substitution of protium with deuterium. This phenomenon is known as a geometric isotope effect.

Both isomers of 2-butenedioic acid, maleic acid (cis) and fumaric acid (trans), form extensive intermolecular hydrogen bonds via their carboxylic acid functional groups. When the acidic protons are replaced with deuterons (O-H → O-D), the properties of these hydrogen bonds are altered. Deuteration often leads to a slight elongation of the hydrogen bond length. This is because the heavier deuteron has a lower zero-point energy and is more localized in the potential well, which can affect the equilibrium distance between the donor and acceptor atoms.

These subtle changes in hydrogen bond distances and angles can propagate through the crystal lattice, potentially leading to small but measurable alterations in the unit cell dimensions. A comparative crystallographic analysis of deuterated and non-deuterated 2-butenedioic acid would provide direct evidence of these structural isotope effects.

Table 3: Comparison of Typical Hydrogen Bond Parameters

| Bond Type | Typical Donor-Acceptor Distance (Å) | Expected Change upon Deuteration |

| O-H···O | 2.50 - 2.80 | Elongation (increase of ~0.01-0.03 Å) |

| O-H Bond Length (Å) | ~0.97 | Elongation |

| H···O Bond Length (Å) | ~1.5 - 1.8 | Elongation |

This interactive table summarizes the typical bond distances in a carboxylic acid dimer hydrogen bond and the expected perturbations resulting from deuterium substitution.

The study of these perturbations is significant as hydrogen bonding plays a critical role in determining the physical and chemical properties of the compound, including its solubility, melting point, and polymorphic form.

Mechanistic Studies Involving 2 Butenedioic Acid D2

Kinetic Isotope Effects (KIEs) in Reaction Mechanisms

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with its heavier isotope leads to a change in the reaction rate. libretexts.orgdalalinstitute.com This effect is particularly pronounced when a hydrogen atom is replaced by deuterium (B1214612) (a deuterium effect, kH/kD) because of the significant mass difference. libretexts.org KIEs are invaluable for determining reaction mechanisms, identifying rate-limiting steps, and characterizing transition state structures. libretexts.orglibretexts.org

Primary Kinetic Isotope Effects (PKIEs) on C-H/C-D Bond Scission

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.comlibretexts.org For reactions involving the cleavage of a C-H bond, the substitution with a C-D bond typically leads to a slower reaction rate, resulting in a "normal" KIE (kH/kD > 1). gmu.edu This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, meaning more energy is required to break the C-D bond. princeton.edu

The magnitude of the PKIE can provide information about the transition state of the C-H/C-D bond-breaking step. pharmacy180.com Typical kH/kD values for primary kinetic deuterium isotope effects range from 2 to 8. pharmacy180.com For instance, a large PKIE suggests a transition state where the hydrogen/deuterium is symmetrically transferred, while smaller values may indicate an early or late transition state where the bond is only slightly or almost completely broken. princeton.edupharmacy180.com In the context of 2-butenedioic acid-d2, a significant PKIE would be expected in reactions where the C-D bond is cleaved during the slowest step, such as in certain elimination or addition reactions.

For example, studies on the elimination reactions of various substrates have shown that a primary kinetic deuterium isotope effect is a clear indicator of C-H/C-D bond breaking in the rate-determining step. pharmacy180.com The observation of a substantial kH/kD value would strongly support a mechanism where the removal of a vinylic deuterium from this compound is the rate-limiting event.

Secondary Kinetic Isotope Effects (SKIEs) and Their Stereoelectronic Origins

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orglibretexts.org These effects are generally smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.org SKIEs are often categorized by their position relative to the reaction center (α, β, etc.). libretexts.org

The origins of SKIEs are often related to changes in hybridization or steric environment at the isotopically labeled position during the reaction. princeton.eduepfl.ch For example, a change in hybridization from sp2 to sp3 at a carbon atom bearing a deuterium often results in an inverse SKIE (kH/kD < 1), with typical values around 0.8-0.9. epfl.ch Conversely, a change from sp3 to sp2 hybridization typically leads to a normal SKIE (kH/kD > 1), with values around 1.1-1.2. epfl.ch

In reactions involving this compound, an SKIE could be observed if the hybridization of the deuterated carbons changes in the transition state. For instance, in an addition reaction where the sp2 hybridized vinylic carbons become sp3 hybridized in the transition state, an inverse SKIE would be expected. The magnitude and direction of the SKIE can thus help to characterize the geometry and electronic structure of the transition state. nih.gov

Solvent Kinetic Isotope Effects (SKIEs) in Acid-Base Catalysis

When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, a solvent kinetic isotope effect (SKIE) may be observed. libretexts.org These effects are particularly important in acid-base catalyzed reactions where proton transfer from or to the solvent is a key step. nih.gov

In the context of reactions involving this compound, if the reaction is catalyzed by an acid or a base, changing the solvent from H₂O to D₂O can significantly alter the reaction rate. A normal SKIE (kH/kD > 1) is often observed in acid-catalyzed reactions where a proton transfer from the solvent is rate-determining. rsc.org This is because the O-D bond in D₃O⁺ is stronger than the O-H bond in H₃O⁺. Conversely, inverse SKIEs (kH/kD < 1) can occur under certain conditions, for example, if a pre-equilibrium step involves the deprotonation of a substrate by the solvent. semanticscholar.org

Studies on enzyme-catalyzed reactions have demonstrated the utility of SKIEs in elucidating catalytic mechanisms. For instance, in some enzymatic reactions, a significant solvent deuterium isotope effect points to the involvement of general acid or base catalysis in the rate-determining step. nih.govnih.gov For a reaction involving this compound, the magnitude of the SKIE could help determine whether proton transfer from the solvent is a concerted or stepwise process and whether it occurs before, during, or after the rate-limiting step.

Interpretation of KIEs in Elucidating Rate-Determining Steps and Transition State Structures

The careful analysis of both primary and secondary kinetic isotope effects provides a powerful methodology for deciphering complex reaction mechanisms. nih.govnih.gov By combining information from PKIEs and SKIEs, a detailed picture of the rate-determining step and the structure of the transition state can be constructed.

For a hypothetical reaction of this compound, the observation of a large PKIE would pinpoint the cleavage of the C-D bond as the rate-limiting event. The magnitude of this effect could further refine the understanding of how far this bond-breaking has progressed in the transition state. pharmacy180.com Simultaneously, the presence of an SKIE at another position in the molecule could reveal changes in hybridization or steric strain at that site, offering a more complete three-dimensional view of the transition state.

For example, in an enzyme-catalyzed reaction, measuring both the substrate KIE (using this compound) and the solvent KIE can distinguish between different mechanistic possibilities, such as a concerted versus a stepwise proton transfer. d-nb.info The combination of these isotope effects can provide a more definitive answer than either measurement alone.

Deuterium Tracing and Labeling Experiments in Complex Reaction Pathways

Deuterium's unique mass makes it an excellent tracer for following the fate of specific hydrogen atoms in a reaction. youtube.com By strategically placing deuterium atoms in a reactant molecule like this compound, chemists can track how the molecule rearranges and isomerizes, providing direct evidence for proposed reaction pathways. dalalinstitute.com

Elucidation of Molecular Rearrangements and Isomerization Pathways

Deuterium labeling is a crucial technique for studying molecular rearrangements and isomerizations. By analyzing the distribution of deuterium in the products of a reaction starting with a specifically labeled compound like this compound, it is possible to map out the bond-breaking and bond-forming events that constitute the rearrangement.

For example, the isomerization of maleic acid (the cis-isomer of 2-butenedioic acid) to fumaric acid (the trans-isomer) has been the subject of theoretical and experimental studies. researchgate.netresearchgate.net Using this compound (specifically, the deuterated maleic acid isomer) in such an isomerization study would allow researchers to determine if the isomerization proceeds through an intermolecular or intramolecular mechanism. If the deuterium atoms remain on the same carbon atoms in the resulting fumaric acid-d2, an intramolecular rearrangement is likely. Conversely, if the deuterium atoms are scrambled or exchanged with protons from the solvent, it would suggest an intermolecular pathway, possibly involving protonation/deprotonation steps.

Deuterium labeling has been successfully employed to investigate various reaction mechanisms, including acid-catalyzed isomerizations and rearrangements in other systems. rsc.orgresearchgate.net These studies demonstrate the power of isotopic labeling to provide unambiguous evidence for complex reaction pathways that would be difficult to discern by other means.

Investigation of Electrophilic or Nucleophilic Addition Mechanisms

Deuterated 2-butenedioic acid has been instrumental in clarifying the mechanisms of addition reactions across its carbon-carbon double bond. Both chemical and enzymatic transformations have been studied using this labeled substrate.

Catalytic Hydrogenation: In a study investigating the palladium-catalyzed hydrogenation of maleic acid to succinic acid, isotope-labeling experiments using deuterium oxide (D₂O) as the solvent revealed the active participation of water in the reaction mechanism. acs.org The analysis of the product, succinic acid, showed significant deuterium incorporation, indicating that the solvent is not merely a passive medium but a source of hydrogen atoms for the hydrogenation of the C=C bond. acs.org

The results demonstrated that H₂ exchanges with D₂O to form a reactive HD₂O* transition state on the palladium surface. acs.org A substantial portion of the succinic acid product was found to be generated through this pathway. acs.org

Interactive Data Table: Deuteration of Succinic Acid in Maleic Acid Hydrogenation

| Product Component | Percentage of Total Succinic Acid |

| Deuterated Succinic Acid | 34.7% |

| Succinic Acid from HD₂O* Pathway | 46.2% |

| Non-deuterated Succinic Acid | 65.3% |

Note: The data indicates that a significant fraction of the product incorporates deuterium from the D₂O solvent during the hydrogenation process. acs.org

Enzymatic Addition: In the enzymatic realm, the stereochemical course of ammonia (B1221849) addition to fumaric acid, catalyzed by the enzyme aspartase, was investigated using deuterium oxide as the solvent. soton.ac.uk The reaction, which forms aspartic acid, was found to be an anti-addition, where the amino group and the hydrogen atom add to opposite faces of the double bond. soton.ac.uk When the reaction was conducted in D₂O, 3-deuteroaspartic acid was produced with over 95% deuterium incorporation at the C-3 position. soton.ac.uk This high level of incorporation confirms that the solvent provides the proton (or deuteron) in the enzymatic addition.

Deuterium Exchange Mechanisms in Solution

The protons on the double bond of 2-butenedioic acid are not typically considered readily exchangeable. However, the carboxylic acid protons are highly acidic and will rapidly exchange with deuterium in a deuterated solvent like D₂O. The synthesis of maleic acid-d2 (referring to deuterium on the carbon backbone) can be achieved through isotopic exchange, often under acidic or basic catalysis, by exposing maleic acid to D₂O. This process, however, can be complicated by potential side reactions.

The mechanism for the exchange of the carboxylic acid protons is a straightforward acid-base equilibrium:

R-COOH + D₂O ⇌ R-COOD + HDO

For the exchange of the vinylic protons (C-H bonds) to create this compound, more forcing conditions or specific catalytic pathways are generally required. This is because the C-H bonds are significantly less acidic than the O-H bonds of the carboxylic acid groups.

Isotopic Perturbation of Equilibrium Studies

The substitution of hydrogen with deuterium can perturb chemical equilibria, an effect known as the equilibrium isotope effect (EIE). This perturbation arises from the differences in zero-point vibrational energies between C-H and C-D bonds. Such studies have been applied to the isomerization of 2-butenedioic acid.

In the thiocyanate-catalyzed cis-trans isomerization of maleic acid-d2 to fumaric acid, an inverse kinetic isotope effect (KIE) was observed.

Interactive Data Table: Kinetic Isotope Effect in Isomerization

| Reaction | Isotope Effect (kH/kD) | Observation |

| Thiocyanate-catalyzed isomerization of maleic acid-d2 | 0.85 (reported as kD/kH = 1.17) | Inverse KIE |

An inverse KIE (where the deuterated reactant reacts faster than the non-deuterated one) suggests a change in hybridization at the carbon atom in the rate-determining step, specifically a change from sp² to sp³ hybridization in the transition state. This finding provides insight into the formation of an intermediate during the isomerization process.

Furthermore, studies on the acid-catalyzed isomerization of maleic acid have utilized the secondary α-deuterium isotope effect to probe the reaction mechanism. acs.org These effects, while small, can distinguish between different potential pathways, such as those involving carbocation intermediates versus concerted processes.

Applications of 2 Butenedioic Acid D2 As a Research Probe

Utilization in Biochemical Pathway Elucidation (In Vitro and Model Systems)

The introduction of deuterium (B1214612) into 2-butenedioic acid allows researchers to trace its metabolic fate and quantify its movement through complex biochemical networks. This makes it an invaluable tool for dissecting metabolic pathways and understanding enzyme function in controlled experimental settings.

Tracing in Enzymatic Reaction Mechanisms (e.g., Fumarase Activity in Model Systems)

2-Butenedioic acid-d2 is instrumental in elucidating the reaction mechanism of enzymes for which fumarate (B1241708) is a substrate, most notably fumarase (fumarate hydratase). Fumarase catalyzes the reversible hydration of fumarate to L-malate, a key reaction in the citric acid cycle. wikipedia.org By using deuterated fumarate and observing the kinetic isotope effects, scientists can deduce the precise steps of the catalytic process. nih.gov

Studies using dideuterated substrates have been critical in understanding the stereochemistry and the nature of the transition state in the fumarase-catalyzed reaction. The pH dependency of primary and secondary deuterium isotope effects has been measured to dissect the reaction. nih.gov For instance, the primary deuterium isotope effect is strongly inverse (0.915) at a neutral pH of 7 when starting from the malate (B86768) side, but it is near unity at pH 5 and 9. nih.gov This variation in isotope effects at different pH levels indicates changes in the rate-limiting step of the reaction. nih.gov The data supports a mechanism involving a carbanion intermediate with a specific structure (aci-carboxylate) that is tetrahedral at the C-2 position and trigonal at the C-3 position. nih.gov

| Condition | Isotope Effect Type | Measured Value | Interpretation |

|---|---|---|---|

| Neutral pH (e.g., 7) | Primary Deuterium (kH/kD) | 0.915 (Inverse) | Suggests a pre-equilibrium step before the C-H bond cleavage, with the transition state being more constrained than the reactant. |

| Low pH (e.g., 5-6) | Secondary Deuterium (kH/kD) | 1.31 | Indicates a significant change in hybridization from sp2 to sp3 at the deuterated carbon in the rate-limiting step. |

| High pH (e.g., 9.6) | Secondary Deuterium (kH/kD) | 1.08 | The isotope effect decreases, suggesting that C-O bond cleavage is no longer fully rate-limiting. |

These detailed kinetic studies, made possible by this compound, allow for the calculation of partition ratios for the enzyme-substrate intermediates, revealing how commitments to catalysis change with environmental conditions like pH. nih.gov

Metabolic Flux Analysis in Isotope-Resolved Metabolomics (Non-human focus)

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.org When combined with stable isotope tracers like this compound, it becomes a powerful method known as isotope-resolved metabolomics. nih.gov This approach is used to map the flow of metabolites through pathways in various non-human model systems.

In this context, deuterated fumarate is introduced into a system (e.g., cell cultures or model organisms), and its conversion into subsequent metabolites, such as deuterated malate, is monitored. nih.govresearchgate.net This provides a direct measure of the flux through specific enzymatic steps. For example, Deuterium Metabolic Imaging (DMI), an MRI-based technique, can track the metabolism of 2H-fumaric acid to 2H-malic acid within the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This has been used to monitor metabolic activity and even detect cell death in preclinical tumor models, as the conversion is a sensitive biomarker for certain cellular processes. nih.govoup.com

Studies in organisms like C. elegans and yeast have utilized stable isotopes to quantify metabolic flux and understand the effects of genetic mutations or environmental conditions on metabolism. core.ac.uknih.gov For instance, in yeast, the use of D₂O as a solvent revealed significant deuterium isotope effects on the TCA cycle, demonstrating how such tracers can uncover regulatory points in metabolic networks. core.ac.uk The use of deuterated fumarate allows for precise measurement of the flux through fumarase and succinate (B1194679) dehydrogenase, helping to distinguish between different metabolic states or the activities of compartmentalized pathways. core.ac.ukresearchgate.net

| Model System | Technique | Finding | Reference |

|---|---|---|---|

| Yeast (in D₂O) | Isotope-Resolved Metabolomics | Demonstrated a large kinetic isotope effect on the TCA cycle, affecting succinate and malate levels. | core.ac.uk |

| Mouse Tumor Xenografts | Deuterium Metabolic Imaging (DMI) | The conversion of deuterated fumarate to malate serves as a biomarker for monitoring tumor cell death. | nih.govoup.com |

| C. elegans | Stable Isotope Labeling | Used to quantify metabolic alterations resulting from mutations affecting mitochondrial pathways. | nih.gov |

Elucidation of Enzyme Substrate Recognition and Catalytic Cycles

Understanding how an enzyme recognizes its specific substrate and proceeds through its catalytic cycle is fundamental to biochemistry. Deuterated substrates like this compound are crucial for these investigations. The combination of kinetic isotope effects and structural studies provides a detailed picture of the enzyme's active site and mechanism. nih.govnih.gov

For fumarase, studies with deuterated fumarate have helped to confirm the multi-step nature of its catalytic cycle. nih.gov An 11-state kinetic model has been proposed, which accounts for substrate binding, catalytic transformation, and product release. nih.gov Analysis suggests that in the direction of hydration, fumarate binds to the unprotonated form of the enzyme, which is followed by a proton addition before malate is released. nih.gov In the reverse direction, malate binds to the protonated enzyme. nih.gov The subtle changes in reaction rates observed with this compound compared to its non-deuterated counterpart provide the experimental data needed to validate and refine such complex models. nih.gov

Furthermore, the principles of using labeled substrates to understand recognition can be generalized. While not involving this compound directly, studies on other enzymes like 2,3-butanediol (B46004) dehydrogenase show how comparing the binding of different stereoisomers and inhibitors helps to identify key active site residues responsible for substrate specificity. nih.gov Similar principles apply when using isotopologues to probe the active site environment and the conformational changes that occur during catalysis.

Role in NMR Spectroscopic Investigations of Molecular Dynamics and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying molecules at the atomic level in solution. The use of deuterated compounds like this compound enhances the capabilities of NMR for investigating molecular motion and interactions.

Ligand-Protein Binding Studies in Model Systems (e.g., using solution-state NMR)

Solution-state NMR is widely used to study the binding of small molecules (ligands) to proteins. researchgate.net These experiments can confirm binding, determine the binding affinity, and map the interaction site on the protein surface. When a ligand binds to a protein, the chemical environment of nuclei in both the ligand and the protein changes, leading to shifts in their NMR signals (chemical shift perturbation) or changes in signal broadness (line-broadening). unl.eduwhiterose.ac.uk

Using this compound offers specific advantages. The deuterium nucleus (²H) has its own distinct NMR signal, which can be monitored directly. However, it is more common to use deuterated solvents like D₂O and monitor the ¹H signals from the protein and the non-deuterated ligand. nih.gov In the context of studying this compound, one could monitor the ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein. Upon binding of the deuterated fumarate, specific amino acid residues in the protein's active site would show changes in their corresponding signals, allowing for the mapping of the binding site. whiterose.ac.uk

Alternatively, observing the ligand's signals is also a common approach. In a typical experiment, the NMR spectrum of the free ligand is sharp, but upon binding to a large protein, the signals broaden significantly due to the slower tumbling of the protein-ligand complex. unl.edu By titrating a protein into a solution of this compound and monitoring its deuterium NMR signal, one could characterize the binding event. This method is particularly useful for screening compound libraries to identify molecules that bind to a target protein. unl.edu

Membrane Structure and Dynamics Studies with Deuterated Lipids (Analogs)

Solid-state deuterium (²H) NMR spectroscopy is a primary tool for investigating the structure and dynamics of lipid membranes. researchgate.net These studies typically involve selectively deuterating the lipid molecules themselves. The deuterium NMR spectrum provides information about the orientation and mobility of the C-D bond, which in turn reveals details about lipid packing, membrane thickness, and the presence of distinct lipid domains (e.g., liquid-ordered and liquid-disordered phases). researchgate.netrsc.org

While this compound is not a lipid, it can be used as a small molecule probe or analog to study interactions at the membrane surface or with membrane-embedded proteins. Neutron scattering techniques, which are complementary to NMR, also benefit from deuteration to provide selective visualization of components in complex systems like biomimetic membranes. ill.eu

A small, water-soluble, deuterated molecule like fumarate-d2 could be used to report on the environment at the lipid-water interface. For example, its NMR signal might change upon binding to the headgroups of lipids or interacting with a membrane-spanning protein. This approach would be analogous to using deuterated probes like deuterated cholesterol to report on the local order and dynamics within the membrane. rsc.org Studies have successfully used deuterated cholesterol to measure its partitioning between different membrane phases and to reflect the mobility of surrounding lipids. rsc.org Similarly, this compound could potentially probe the accessibility and dynamics of active sites in membrane-bound enzymes or transporters that recognize fumarate.

Application in Synthetic Organic Chemistry and Catalysis Development

The use of isotopically labeled compounds is a cornerstone of modern chemical research. This compound, a deuterated analog of either maleic acid or fumaric acid, serves as a powerful tool in understanding and developing new chemical transformations.

Stereoselective and Enantioselective Synthesis with Deuterated Substrates

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. upol.cz When a synthesis is designed to produce a specific enantiomer (one of a pair of non-superimposable mirror-image molecules), it is termed enantioselective synthesis. ethz.ch

The use of a deuterated substrate like this compound in such syntheses is not typically for inducing chirality itself, but rather for acting as a stable isotopic label. This allows chemists to track the fate of specific atoms and understand the precise stereochemical outcome of a reaction. For instance, in a catalytic addition reaction across the double bond of this compound, the known positions of the deuterium atoms in the starting material allow for the unambiguous determination of the reaction's stereochemistry—such as whether the addition occurred in a syn or anti fashion—by analyzing the product's structure using techniques like NMR spectroscopy or mass spectrometry.

While specific examples detailing the use of this compound as a substrate in major synthetic campaigns are not widely documented, the principles are well-established. Chiral starting materials, such as L-malic acid, a related dicarboxylic acid, are frequently used in the enantioselective synthesis of complex molecules. scientificlabs.iersc.org The use of a labeled compound like Fumaric-2,3-d2 acid would follow a similar logic, providing crucial information on reaction stereospecificity. lookchem.com

| Term | Definition | Relevance to Deuterated Substrates |

| Stereoselective Synthesis | A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be. upol.cz | Allows for tracing the 3D arrangement of atoms, including the labeled deuterium, from reactant to product. |

| Enantioselective Synthesis | A chemical reaction that produces one enantiomer in excess over the other. ethz.ch | Used to verify the mechanism and stereochemical integrity at the labeled positions during the formation of a chiral product. |

| Chiral Pool Synthesis | Synthesis that begins with an enantiomerically pure starting material, such as an amino acid or sugar. ethz.ch | A deuterated chiral starting material could be used to follow its transformation through a complex synthesis. |

| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. | The deuterium label helps in assigning the relative configuration of newly formed stereocenters in the product. |

Mechanistic Probes in Catalyst Design and Optimization

One of the most powerful applications of this compound is in the elucidation of reaction mechanisms through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, thus slowing the reaction rate. wikipedia.org This phenomenon provides invaluable evidence for proposed reaction pathways and is crucial for designing and optimizing catalysts.

Several research studies highlight the use of deuterated 2-butenedioic acid and related reagents to probe catalytic mechanisms:

Homogeneous Hydrogenation: In a study of the hydrogenation of fumaric acid and maleic acid using a ruthenium(I) chloride catalyst in dimethylacetamide, deuteration experiments were critical. The hydrogenation of fumaric acid with deuterium gas (D₂) produced meso-2,3-dideuteriosuccinic acid, unequivocally demonstrating a cis-addition of the two deuterium atoms across the double bond. cdnsciencepub.com

Catalytic Transfer Hydrogenation: The mechanism for the reduction of maleic acid to succinic acid using a Pd/C catalyst and formic acid was investigated. rsc.org When deuterated formic acid (DCOOH) was used, a significant KIE was observed, indicating that the transfer of the hydrogen (or deuterium) atom from the formic acid is involved in the rate-determining step of the reaction. rsc.org

Enzymatic Reactions: In studies of the enzyme benzylsuccinate synthase, 2,3-dideuterio-fumarate was used as a substrate to probe the mechanism. The absence of a significant KIE in this case, compared to the large KIE observed with deuterated toluene (B28343), supported a mechanism where the initial activation involves hydrogen atom transfer from toluene, not from fumarate. nih.gov

| Catalyst System | Deuterated Species | Reaction Studied | Mechanistic Insight |

| Ruthenium(I) Chloride | D₂ (Deuterium gas) | Hydrogenation of Fumaric Acid | Confirmed that the catalytic addition of hydrogen across the double bond occurs with cis-stereochemistry. cdnsciencepub.com |

| Pd/C | DCOOH (Deuterated Formic Acid) | Transfer Hydrogenation of Maleic Acid | Revealed that C-H bond cleavage from formic acid is part of the rate-determining step. rsc.org |

| Benzylsuccinate Synthase (Enzyme) | 2,3-d₂-Fumaric Acid | Addition of Toluene to Fumarate | Helped to rule out C-H activation at the fumarate as the initial step, supporting activation of the toluene substrate instead. nih.gov |

Material Science Applications of Deuterated Analogs

2-Butenedioic acid, in its cis (maleic) or trans (fumaric) form, is a widely used monomer for the production of polymers, most notably unsaturated polyester (B1180765) resins. ontosight.aiontosight.aiindustrialchemicals.gov.au These materials find applications in coatings, adhesives, and composites. ontosight.ai

While the non-deuterated monomer is used for bulk material production, the deuterated analog, this compound, is an invaluable tool for fundamental studies in material science. Its primary application is in conjunction with neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Quasielastic Neutron Scattering (QENS). nih.govill.eu

The utility of deuterium labeling stems from the large difference in the coherent neutron scattering length between a hydrogen atom (protium, ¹H) and a deuterium atom (²H). nih.gov This difference creates "contrast" that allows researchers to selectively highlight specific components within a complex polymer system. nih.govill.eu By synthesizing polymers using this compound as a monomer, scientists can create materials where the polyester chains, or specific segments of them, are "visible" to neutrons.

This approach enables detailed investigation of:

Polymer Conformation: SANS studies on blends of deuterated and non-deuterated polymers have been used to determine the exact size and shape of individual polymer chains in the bulk amorphous state, confirming theoretical predictions. nih.gov

Morphology of Blends: In polymer blends, selectively deuterating one component allows for the precise characterization of phase separation, domain sizes, and the structure of interfaces between the different polymers. nih.gov

Polymer Dynamics: QENS experiments can measure the motion of polymer segments on a molecular level. By using a deuterated monomer like this compound, the diffusive motions of the polymer backbone can be studied to understand properties like viscosity and viscoelasticity. ill.eu

Interfacial Structures: Segmentally deuterated polymers, where only certain blocks of the polymer are deuterated, have been synthesized to study the conformation of polymers at surfaces and interfaces, which is critical for applications in coatings and adhesives. tandfonline.com

Therefore, the polymerization of this compound would yield unsaturated polyesters perfectly suited for advanced characterization by neutron scattering, providing fundamental insights into their structure-property relationships.

| Application Area | Analytical Technique | Information Gained |

| Polymer Structure | Small-Angle Neutron Scattering (SANS) | Conformation of polymer chains, radius of gyration, morphology of polymer blends. nih.govuc.edu |

| Polymer Dynamics | Quasielastic Neutron Scattering (QENS) | Diffusive motions of polymer chains, segmental relaxation, glass transition phenomena. ill.eu |

| Surface & Interface Science | Neutron Reflectometry | Structure of thin polymer films, conformation of polymer chains adsorbed at interfaces. iaea.org |

Theoretical and Computational Investigations of 2 Butenedioic Acid D2

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-butenedioic acid-d2, these methods elucidate how the replacement of protium (B1232500) with deuterium (B1214612) alters the molecule's geometry, conformational stability, and electronic landscape.

Theoretical studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have extensively mapped the conformational landscape of both maleic acid (cis isomer) and fumaric acid (trans isomer). acs.orgnih.gov

For maleic acid , calculations predict at least five to seven conformers. acs.orgnih.gov The most stable conformer (I) is a nearly planar cis-trans form, stabilized by a strong intramolecular O-H···O=C hydrogen bond. acs.orgnih.gov Other conformers, such as the cis-cis forms (II, III), are higher in energy. acs.orgnih.gov

For fumaric acid , which lacks intramolecular hydrogen bonding, calculations predict ten different conformers resulting from the various combinations of cis and trans orientations of the two carboxylic groups. acs.orgnih.gov The most stable conformer has both carboxylic groups in a cis arrangement, allowing for stabilizing C-H···O=C interactions. acs.org

Deuteration primarily affects the vibrational modes of the molecule. The change in the C-D bond length compared to the C-H bond is generally minimal. However, a significant impact is the "geometrical isotope effect," where deuterium substitution can lead to an elongation of hydrogen bonds in which it participates. aps.org This is due to the lower zero-point energy of the deuterated bond, which alters the potential energy surface of the hydrogen bond.

Table 1: Predicted Relative Energies of 2-Butenedioic Acid Conformers This table summarizes theoretical data for the non-deuterated species, which serves as a baseline for understanding the deuterated compound.

| Isomer | Conformer | Predicted Relative Energy (kJ mol⁻¹) DFT | Predicted Relative Energy (kJ mol⁻¹) MP2 | Symmetry |

|---|---|---|---|---|

| Maleic Acid | I (cis-trans) | 0.0 | 0.0 | Cₛ |

| Maleic Acid | II (cis-cis) | 8.0–10.1 | 0.1–3.6 | C₁ |

| Maleic Acid | III (cis-cis) | 11.7–13.9 | 3.9–7.4 | C₁ |

| Fumaric Acid | I (cis-cis) | 0.0 | 0.0 | C₂ₕ |

| Fumaric Acid | II (cis-cis) | 1.2–1.7 | Not specified | Cᵢ |

| Fumaric Acid | III (cis-cis) | 2.2–2.7 | Not specified | C₂ |

Data sourced from quantum chemical calculations at the DFT(B3LYP) and MP2 levels with 6-311++G(d,p) and 6-311++G(2d,2p) basis sets. acs.orgnih.gov

Molecular Dynamics Simulations of Deuterated Systems

Molecular dynamics (MD) simulations allow researchers to study the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations are crucial for understanding solvent interactions and conformational changes.

When this compound is dissolved in heavy water (D₂O), the isotopic substitution affects both the solute and the solvent. D₂O forms stronger hydrogen bonds than H₂O. cas.cz This has several consequences for the solute:

Solvation: The free energy of transferring amino acids from H₂O to D₂O is positive, indicating they are less stable in heavy water. This suggests D₂O has a greater propensity to form hydrogen bonds with itself rather than with the solute. cas.cz

Compaction: As a result of the stronger solvent-solvent interactions, biomolecules like proteins and membranes tend to be slightly more compact and rigid in D₂O. cas.cz A similar effect would be expected for this compound, where the molecule may adopt a more compact conformation in D₂O.

Acidity: The dissociation constant (pKa) of an acid is different in D₂O compared to H₂O. For many organic acids, ΔpKa (pKa in D₂O - pKa in H₂O) is positive, meaning the acid is weaker in heavy water. nih.gov For the first dissociation of maleic acid, this effect is unusually large (ΔpKa = 0.625), influenced by its strong intramolecular hydrogen bond. nih.gov

MD simulations, particularly Car-Parrinello molecular dynamics (CPMD), have been used to study the proton (or deuteron) transfer dynamics in crystalline maleic acid. nih.govresearchgate.net These simulations show that at room temperature, there is a dynamic equilibrium involving proton transfer along both intramolecular and intermolecular hydrogen bonds. nih.gov

The substitution of protium with deuterium significantly impacts these dynamics. Due to its greater mass, deuterium moves more slowly and has a lower tunneling probability. This isotopic influence slows down the rate of transfer processes. In simulations of crystalline maleic acid, the time lag between proton transfers in the intra- and intermolecular hydrogen bonds is in the range of 2-9 femtoseconds. nih.gov This timescale would be expected to increase upon deuteration.

Prediction and Simulation of Spectroscopic Properties (NMR, IR, Raman)

A significant application of computational chemistry is the prediction of spectroscopic properties. For isotopically labeled compounds, this is particularly valuable as it allows for the direct correlation of spectral features with specific atomic positions.

Vibrational spectra (IR and Raman) are highly sensitive to isotopic substitution. The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing hydrogen with deuterium in the C-H or O-H bonds of 2-butenedioic acid leads to a predictable shift to lower wavenumbers (cm⁻¹) for the corresponding stretching and bending modes.

Calculated vibrational spectra for deuterated analogs of maleic acid (HOOC-CH=CH-COOD and DOOC-CH=CH-COOD) have been shown to compare well with experimental data. nih.govresearchgate.net Similar calculations have been performed for protonated and deuterated fumaric acid species. uni-muenchen.deresearchgate.net These simulations are essential for assigning peaks in experimental spectra and understanding the vibrational character of the molecule.

Table 2: Isotopic Effect on Calculated Vibrational Frequencies This table illustrates the typical shifts observed in vibrational frequencies upon deuteration, based on general principles and specific calculations for related systems.

| Vibrational Mode | Typical H-Isotopomer Frequency (cm⁻¹) | Expected D-Isotopomer Frequency (cm⁻¹) | Approximate H/D Frequency Ratio |

|---|---|---|---|

| O-H Stretch | ~3500 | ~2600 | ~1.35 |

| C-H Stretch (vinylic) | ~3100 | ~2300 | ~1.35 |

| O-H Bend | ~1400 | ~1050 | ~1.33 |

| C-H Bend (out-of-plane) | ~980 | ~780 | ~1.25 |

Values are representative and can vary based on the specific molecular conformation and environment.

While less frequently reported in the retrieved search results for this specific compound, NMR chemical shifts are also influenced by isotopic substitution. The "isotope shift" is a change in the chemical shift of a nucleus (e.g., ¹³C) when a neighboring atom is replaced by an isotope (e.g., H by D). This effect is valuable in structural elucidation.

Calculation of Chemical Shifts and Coupling Constants for Deuterated Probes

Computational chemistry provides powerful tools for predicting the nuclear magnetic resonance (NMR) parameters of molecules, including deuterated species like this compound. nih.govresearchgate.net The calculation of chemical shifts and coupling constants for these deuterated probes offers a detailed view of their electronic environment and three-dimensional structure.

The process typically begins with the optimization of the molecule's geometry using methods like Density Functional Theory (DFT). nih.govresearchgate.net Following this, NMR parameters are calculated. It's important to note that the presence of deuterium in place of protium can lead to observable differences in the NMR spectra, known as isotope effects. mdpi.com These effects, though often small, can be accurately predicted by high-level computational methods.

For this compound, theoretical calculations can predict the 1H, 13C, and even 2H (deuterium) NMR spectra. These calculated spectra can then be compared with experimental data to confirm the molecular structure and conformation. For instance, the vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between adjacent C-H bonds, a relationship described by the Karplus equation. organicchemistrydata.org Computational methods can accurately predict these coupling constants, aiding in the determination of the molecule's stereochemistry. researchgate.net

Below is an interactive data table summarizing the types of calculated NMR data for deuterated probes.

| NMR Parameter | Information Provided | Typical Computational Method |

| Chemical Shifts (δ) | Electronic environment of the nucleus | GIAO (Gauge-Independent Atomic Orbital) with DFT |

| Coupling Constants (J) | Through-bond connectivity and dihedral angles | DFT-based methods |

| Isotope Shifts (Δδ) | Change in chemical shift upon isotopic substitution | High-level ab initio or DFT calculations |

Vibrational Frequency Calculations and Isotopic Shifts

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for studying molecular structure and bonding. Computational methods can simulate the vibrational spectra of molecules, including the effects of isotopic substitution. ajchem-a.com For this compound, these calculations provide valuable insights into its vibrational modes and the impact of deuteration.

The process involves calculating the molecule's vibrational frequencies and corresponding normal modes. These calculations are typically performed using methods like DFT. researchgate.net The substitution of hydrogen with deuterium, being twice as heavy, leads to a significant change in the vibrational frequencies of the modes involving the movement of that atom. This phenomenon is known as an isotopic shift. ajchem-a.com

Specifically, the stretching and bending vibrations involving the C-D bonds in this compound will occur at lower frequencies compared to the C-H vibrations in the non-deuterated molecule. aip.org These isotopic shifts can be precisely calculated and compared with experimental IR and Raman spectra to confirm the assignment of vibrational modes.